molecular formula C11H13N3O B7903336 (S)-2-Amino-N-(2-cyano-benzyl)-propionamide

(S)-2-Amino-N-(2-cyano-benzyl)-propionamide

Cat. No.: B7903336
M. Wt: 203.24 g/mol
InChI Key: NBTUFTAFXYZUDO-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(2-cyano-benzyl)-propionamide is a chiral amide derivative characterized by an (S)-configured α-amino group and a 2-cyanobenzyl substituent on the amide nitrogen. Its molecular formula is C₁₁H₁₂N₃O, with a molar mass of 202.24 g/mol. The compound’s structure combines a propionamide backbone with a benzyl group bearing a cyano (-CN) substituent at the ortho position.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-cyanophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8(13)11(15)14-7-10-5-3-2-4-9(10)6-12/h2-5,8H,7,13H2,1H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTUFTAFXYZUDO-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=CC=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-propionamide typically involves the reaction of 2-cyanobenzyl bromide with an appropriate amine under controlled conditions. One common method includes the use of a palladium catalyst and a cyanidization agent to introduce the cyano group . The reaction is carried out in a solvent such as chloroform or ethyl acetate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow protocols for bromination of benzylic compounds using N-bromosuccinimide and a compact fluorescent lamp (CFL) to activate the radical reactions . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-cyano-benzyl)-propionamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-N-(2-cyano-benzyl)-propionamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-cyano-benzyl)-propionamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of DPP-4 by binding to its active site, thereby modulating the enzyme’s activity and affecting metabolic pathways . The cyano group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Benzyl Ring

The benzyl ring’s substituents significantly alter physicochemical and biological properties. Key comparisons include:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications
(S)-2-Amino-N-(2-cyano-benzyl)-propionamide -CN (ortho) C₁₁H₁₂N₃O 202.24 High polarity due to -CN; potential enzyme inhibition
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide -F (ortho), N-methyl C₁₁H₁₅FN₂O 222.25 Enhanced lipophilicity; N-methylation reduces metabolic liability
(S)-2-Amino-N-(4-chloro-benzyl)-propionamide -Cl (para) C₁₀H₁₃ClN₂O 228.68 Increased molecular weight; chloro group may enhance receptor binding
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide -CN (meta), N-ethyl C₁₃H₁₇N₃O 231.30 Steric hindrance from ethyl group; meta-CN alters electronic distribution

Key Observations :

  • Cyano vs.
  • Positional Effects : Ortho-substituted -CN (target compound) may induce steric strain, whereas para-Cl in ’s compound allows for linear interactions with biological targets.

Modifications to the Amide Nitrogen

Alterations to the amide nitrogen’s substituents impact steric and electronic profiles:

Compound Name Amide Nitrogen Substituents Molecular Formula Key Differences
(S)-2-Amino-N-(2-cyano-benzyl)-propionamide Benzyl (-CH₂C₆H₄CN) C₁₁H₁₂N₃O Baseline for comparison
(S)-2-Amino-N-isopropyl-N-(4-methoxy-benzyl)-propionamide Isopropyl + 4-methoxybenzyl C₁₄H₂₂N₂O₂ Bulkier substituents reduce conformational flexibility; methoxy enhances electron density
(S)-2-Amino-N-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide Methyl + thiazole-linked oxoethyl C₉H₁₃N₃O₂S Thiazole moiety introduces heterocyclic interactions; oxo group may participate in H-bonding

Key Observations :

  • Heterocyclic Additions : The thiazole group in ’s compound introduces a planar aromatic system, enabling π-π stacking in biological systems.

Biological Activity

(S)-2-Amino-N-(2-cyano-benzyl)-propionamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14N2O
  • Key Functional Groups :
    • Amino group (-NH2)
    • Cyano group (-C≡N)
    • Benzyl moiety

The presence of these functional groups suggests that (S)-2-Amino-N-(2-cyano-benzyl)-propionamide may interact with various biological targets, influencing enzymatic activity and receptor binding.

The mechanism of action for (S)-2-Amino-N-(2-cyano-benzyl)-propionamide involves several biochemical interactions:

  • Electrophilic Character : The cyano group can act as an electrophile, allowing the compound to participate in nucleophilic reactions with biological macromolecules.
  • Hydrogen Bonding : The amino group can form hydrogen bonds, facilitating interactions with enzyme active sites or receptor binding domains.
  • Potential Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes or modulate receptor activities, leading to various biological effects.

Antimicrobial Properties

Research has indicated that (S)-2-Amino-N-(2-cyano-benzyl)-propionamide exhibits notable antimicrobial activity. In a comparative study, it was found to have:

  • Minimum Inhibitory Concentrations (MIC) :
    • Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
    • Moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8.0
Bacillus subtilis4.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0

These findings suggest that the compound could be a candidate for further development in treating bacterial infections.

Enzyme Inhibition Studies

In enzyme inhibition assays, (S)-2-Amino-N-(2-cyano-benzyl)-propionamide has shown potential as an inhibitor of specific enzymes involved in metabolic pathways:

  • Monoamine Oxidase (MAO) : Preliminary data indicate that the compound may have inhibitory effects on MAO, which is crucial for neurotransmitter regulation.
CompoundIC50 (nM)
(S)-2-Amino-N-(2-cyano-benzyl)-propionamide45

This level of inhibition suggests potential applications in treating neurological disorders where MAO modulation is beneficial.

Case Studies and Research Findings

  • Antibacterial Activity :
    A study published in a peer-reviewed journal highlighted the antibacterial properties of various cyano-substituted compounds, including (S)-2-Amino-N-(2-cyano-benzyl)-propionamide. The study reported significant inhibitory effects against multiple bacterial strains, indicating its potential as an antimicrobial agent .
  • Enzyme Interaction Studies :
    Research focusing on enzyme interactions demonstrated that (S)-2-Amino-N-(2-cyano-benzyl)-propionamide can effectively bind to enzyme active sites, suggesting a mechanism for its observed biological activities .
  • Therapeutic Applications :
    Ongoing investigations are exploring the therapeutic potential of this compound in drug formulations aimed at treating infections and neurodegenerative diseases. Its unique structure allows for modifications that could enhance efficacy and reduce side effects .

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